molecular formula C3H2F3N3O B1297543 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine CAS No. 768-29-6

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1297543
CAS RN: 768-29-6
M. Wt: 153.06 g/mol
InChI Key: VMBAPDLMDFSJBH-UHFFFAOYSA-N
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Description

The compound “5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. One method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . Another method involves the [3 + 2]-cycloaddition of nitrile imines with CF3CN . Additionally, a method involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine has been reported .


Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine” can be analyzed using various techniques. An analysis of the electronic properties can be carried out using the time-autonomous DFT technique, providing HOMO and LUMO energies . Molecular electrostatic potential (MEP), natural bond orbitals (NBO), and nonlinear optical (NLO) properties can also be reported .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethylation of carbon-centered radical intermediates has been described in recent advances .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine is synthesized through various methods, including the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines. This produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles in varying yields (Reitz & Finkes, 1989).
  • Photochemistry : The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, including 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine, has been investigated, revealing complex pathways leading to various fluorinated heterocycles (Pace et al., 2004).

Chemical Properties and Reactions

  • Condensation Reactions : A novel method has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative method for synthesizing fully substituted derivatives (Ramazani & Rezaei, 2010).
  • Improved Synthesis Methods : Advances in the synthesis of perfluoroalkyl substituted 1,3,4-oxadiazoles as precursors for corresponding 1,2,4-triazoles have been reported. This includes the synthesis of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine with improved efficiency (Grünebaum et al., 2016).

Biological Activities

  • Cholinesterase Inhibition : Derivatives of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine have been explored for their potential as acetyl- and butyrylcholinesterase inhibitors. These compounds have shown moderate dual inhibition and potential in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).

Crystal Structures and Analysis

  • Crystallography Studies : Extensive crystallography studies have been conducted on various derivatives of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine, offering insights into their molecular structures and packing characteristics in crystal forms (Zhu et al., 2021).

Safety And Hazards

The safety data sheet for a compound similar to “5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . Future research may focus on the development of new and creative approaches to broaden the scope of trifluoromethylation initiations, morphologies, and applications .

properties

IUPAC Name

5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBAPDLMDFSJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335018
Record name 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine

CAS RN

768-29-6
Record name 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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